molecular formula C15H17F3N2O2 B2803859 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol CAS No. 1597407-59-4

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol

Cat. No. B2803859
CAS RN: 1597407-59-4
M. Wt: 314.308
InChI Key: VEAULQKXCJCPRU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs), which share structural similarities with our compound, play a key role in crop protection. TFMP derivatives are used to safeguard crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. The unique combination of fluorine properties and the pyridine moiety contributes to their efficacy .

Herbicides

In the context of herbicides, pyridine derivatives have been investigated for their activity against specific plant pests. For instance, compounds containing the pyrido[2,3-d]pyrimidine ring exhibit interactions with target proteins, affecting herbicidal efficacy .

Chemical Intermediates

The compound serves as an intermediate in the synthesis of other valuable molecules. Its unique structure offers opportunities for further investigation and exploration in various chemical processes.

properties

IUPAC Name

[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAULQKXCJCPRU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol

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